molecular formula C26H20N2O4S2 B6080376 (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B6080376
M. Wt: 488.6 g/mol
InChI Key: SLIZOMLMUAILRB-KQWNVCNZSA-N
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Description

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative designed for advanced pharmacological and medicinal chemistry research. Thiazolidinediones are a privileged scaffold in drug discovery, known primarily for their role as potent agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity . This makes TZD-based compounds invaluable tools for studying type 2 diabetes mellitus and metabolic syndrome . Beyond its core antidiabetic potential, this particular compound features a phenothiazine moiety, a heterocyclic system known for its diverse biological activities. This unique hybrid structure suggests potential for multifaceted research applications. The compound's mechanism is anticipated to involve binding to and activating PPARγ, which forms a heterodimer with the retinoid X receptor (RXR) . This complex then binds to DNA at specific response elements, promoting adipogenesis in subcutaneous fat depots, increasing fatty acid storage, and reducing circulating free fatty acids . The subsequent "lipid-steal" phenomenon reduces lipid availability in muscle and liver, thereby ameliorating insulin resistance in these tissues . Furthermore, PPARγ activation alters the secretion of adipokines, such as increasing adiponectin (which improves insulin action and has anti-atherogenic properties) and reducing pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) . The anti-inflammatory and potential anti-fibrotic properties observed in some TZD analogues expand this compound's research utility to areas like pulmonary fibrosis and other conditions driven by inflammation and fibrosis. Researchers can utilize this compound to probe novel signaling pathways, develop structure-activity relationship models for hybrid TZD derivatives, and investigate new therapeutic approaches for metabolic, inflammatory, and fibrotic diseases. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S2/c1-32-20-11-5-2-8-17(20)16-23-25(30)27(26(31)34-23)15-14-24(29)28-18-9-3-6-12-21(18)33-22-13-7-4-10-19(22)28/h2-13,16H,14-15H2,1H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIZOMLMUAILRB-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This compound features a complex structure that combines elements known to exhibit pharmacological effects, including the phenothiazine moiety and thiazolidinedione framework.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H20N2O4S2
  • Molecular Weight : 488.6 g/mol
  • IUPAC Name : this compound

Research indicates that thiazolidine derivatives can influence various biological pathways. The specific mechanisms of action for this compound are still under investigation but may include:

  • VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • Antitumor Activity : The phenothiazine component is associated with antitumor effects against various cancer cell lines, including HEp-2 and others .

Anticancer Properties

Studies have demonstrated significant anticancer activity of related thiazolidine derivatives:

  • Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer), and HCT116 (colon cancer) showed growth inhibition upon treatment with similar compounds .
CompoundCell LineIC50 Value
5aHT-2915 µM
5bA54920 µM
5cHCT11612 µM

Other Biological Activities

  • Antimicrobial Activity : Thiazolidinediones have shown potential antimicrobial properties against various pathogens .
  • Antioxidant Activity : Some derivatives exhibit antioxidant capabilities, which may contribute to their protective effects in biological systems .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thiazolidine derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited strong binding interactions with PPARγ receptors, suggesting potential use in metabolic disorders .
  • Phenothiazine Derivatives : Research on phenothiazine-related compounds revealed their antitumor efficacy on HEp-2 cells, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. Research indicates that derivatives of thiazolidinediones exhibit significant antihyperglycemic effects. For instance, studies have shown that compounds similar to (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce blood glucose levels in diabetic models .

2. Antimicrobial Properties
Thiazolidinedione derivatives have been investigated for their antimicrobial properties. The compound under discussion has shown potential against various bacterial strains. In vitro studies demonstrate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

3. Antitumor Activity
Research has also pointed towards the anticancer potential of thiazolidinediones. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Studies have reported that similar compounds exhibit significant cytotoxicity against different cancer cell lines.

Mechanistic Insights

1. Molecular Interactions
The interaction of this compound with biological targets can be elucidated through molecular docking studies. These studies reveal how the compound binds to PPAR-γ and other relevant receptors, potentially leading to its pharmacological effects .

2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidinediones. Modifications in the side chains or functional groups can enhance bioactivity and reduce toxicity. For example, the methoxy group present in this compound may contribute to improved solubility and bioavailability compared to other derivatives .

Case Studies

Study Objective Findings
Datar et al. (2017)Evaluate antidiabetic activityCompounds with similar structures showed enhanced glucose uptake and insulin sensitivity compared to standard drugs like pioglitazone .
Badiger et al. (2017)Synthesize novel thiazolidinedionesIdentified compounds with superior antidiabetic effects; structure modifications led to increased activity against diabetic models .
Bhat et al. (2017)Investigate antimicrobial propertiesSeveral synthesized thiazolidinediones exhibited significant antibacterial activity against selected strains .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsProductYield
Knoevenagel CondensationEthanol, piperidine, reflux (24 h)Benzylidene-TZD intermediate75–85%
AlkylationAcetone, K₂CO₃, ethyl 2-bromoacetateAlkylated intermediate65–70%
HydrolysisAcetic acid–HCl, refluxTarget compound60–65%

Thiazolidine-2,4-dione Core

  • Ring-Opening Reactions : The thiazolidine ring can undergo nucleophilic attack at the carbonyl groups, leading to ring opening in the presence of strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) .

  • Oxidation : The sulfur atom in the thiazolidine ring is susceptible to oxidation by agents like H₂O₂, forming sulfoxide or sulfone derivatives .

Phenothiazine Moiety

  • Electrophilic Substitution : The phenothiazine nitrogen can participate in electrophilic reactions (e.g., alkylation or acylation) under acidic conditions .

  • Oxidation : The sulfur bridge in phenothiazine oxidizes to sulfoxide or sulfone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .

Methoxybenzylidene Group

  • Demethylation : The methoxy group can be cleaved using strong acids (e.g., HBr in acetic acid) to yield a hydroxyl derivative .

  • Electrophilic Aromatic Substitution : The aromatic ring undergoes nitration or halogenation at the para position relative to the methoxy group .

Reduction of the Thiazolidine Ring

  • Reagents : Sodium borohydride (NaBH₄) in methanol.

  • Product : Reduced thiazolidine derivative with a secondary alcohol group .

  • Mechanism : Hydride attack at the carbonyl carbon of the thiazolidine ring.

Nucleophilic Substitution at the Propyl Chain

  • Reagents : Amines (e.g., methylamine) in DMF.

  • Product : Amide derivatives via substitution of the oxo group .

Photochemical Reactions

  • Conditions : UV irradiation in dichloromethane.

  • Product : Photoinduced cleavage of the phenothiazine sulfur bridge, forming radical intermediates .

Table 2: Reactivity Comparison with Structural Analogues

CompoundKey ReactionReactivity Difference
Thiazolidine-2,4-dione (TZD) Base-catalyzed ring openingSimpler structure; faster kinetics
Phenothiazine Sulfur oxidationHigher stability due to fused rings
Methoxybenzaldehyde Derivatives Electrophilic substitutionEnhanced para selectivity due to –OCH₃

Mechanistic Insights

  • Steric Effects : The bulky phenothiazine group impedes reactions at the propyl chain, requiring elevated temperatures for substitution .

  • Electronic Effects : The electron-donating methoxy group activates the benzylidene aromatic ring toward electrophilic substitution .

Unresolved Questions and Research Gaps

  • The compound’s behavior under radical-initiated conditions remains underexplored.

  • Catalytic asymmetric modifications of the thiazolidine ring have not been reported.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

The benzylidene group at C5 is a common feature in thiazolidinone derivatives. Key comparisons include:

  • (5Z)-5-(2-Hydroxybenzylidene)-3-(4-Methylphenyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One: This analogue replaces the 2-methoxy group with a 2-hydroxy substituent.
  • (Z)-5-(4-Methoxyphenylmethylene)-2-(4-Methoxyphenylmethylenehydrazono)-3-(4-Hydroxyphenyl)-4-Thiazolidinone: The dual hydrazone and methoxyphenyl groups in this compound () confer antifungal activity, highlighting how electron-donating substituents (e.g., methoxy) may enhance bioactivity against microbial targets .

Analogues with Heterocyclic Modifications

  • E,Z-5-Aroylmethylene-3-Benzyl-4-Oxo-2-Thioxo-1,3-Thiazolidines : These compounds () exhibit isomer-dependent reactivity, with the thioxo group facilitating cycloaddition reactions, a property absent in the target compound due to its dione structure .

Phenothiazine-Containing Analogues

The phenothiazine-propyl group in the target compound is rare among thiazolidinones. Phenothiazine derivatives (e.g., chlorpromazine) are known dopamine antagonists, suggesting that the target compound may interact with CNS receptors. However, its extended propyl linker might reduce blood-brain barrier penetration compared to smaller phenothiazine derivatives .

Key Comparative Data Table

Compound Name/Structure Core Structure Key Substituents Notable Features/Activities References
Target Compound (5Z)-5-(2-Methoxybenzylidene)-... Thiazolidine-2,4-dione 2-Methoxybenzylidene, Phenothiazine-propyl Potential CNS activity, structural rigidity
(5Z)-5-(2-Hydroxybenzylidene)-... () Thiazolidin-4-one 2-Hydroxybenzylidene, 4-Methylphenyl Enhanced solubility via H-bonding
2-Benzylidene-3-(5-Phenyl-[1,3,5]-Oxadiazol-2-Yl)-... () Thiazolidin-4-one Benzylidene, Oxadiazolyl Aromatic stacking, kinase inhibition
5-(Z)-[(4-Methoxyphenyl)Methylene]-... () 4-Thiazolidinone 4-Methoxyphenyl, Hydrazono Antifungal activity (MIC50: 8–32 µg/mL)

Preparation Methods

Synthesis of 10H-Phenothiazine

Phenothiazine serves as the foundational scaffold. It is synthesized via sulfur-mediated cyclization of diphenylamine:

  • Reagents : Diphenylamine (1 mol), sulfur (4 g), catalytic iodine.

  • Procedure : Triturate reagents in a porcelain dish, heat at 200°C for 1 hr. A brown crystalline powder forms (mp 185–187°C).

  • Mechanism : Radical-mediated sulfur insertion facilitates ring closure.

N-Acetylation of Phenothiazine

Acetylation protects the secondary amine during subsequent reactions:

  • Reagents : 10H-Phenothiazine (4 g), acetyl chloride (10 mL).

  • Procedure : Stir at room temperature for 30 min, reflux 1 hr. Isolate via filtration (yield: 85–90%).

  • Characterization : IR shows C=O stretch at 1,702 cm⁻¹; ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃CO).

Formylation of N-Acetylphenothiazine

A Vilsmeier-Haack reaction introduces an aldehyde group at position 3:

  • Reagents : N-Acetylphenothiazine (1 mol), POCl₃ (1 mol), DMF (3 mol).

  • Procedure : Stir at 0°C for 30 min, warm to 25°C. Quench with ice-water, extract with CH₂Cl₂ (yield: 75%).

  • Key Data : ¹H NMR (DMSO-d₆): δ 10.15 (s, 1H, CHO).

Synthesis of 3-Oxo-3-(10H-Phenothiazin-10-Yl)Propyl Intermediate

The propyl ketone side chain is installed via nucleophilic substitution:

  • Reagents : N-Acetylphenothiazinal (1 mol), 3-bromopropiophenone (1.2 mol), K₂CO₃.

  • Procedure : Reflux in acetone 12 hr. Isolate via column chromatography (hexane:EtOAc = 7:3; yield: 68%).

  • Mechanism : Base-mediated alkylation at the phenothiazine nitrogen.

Knoevenagel Condensation for (5Z)-5-(2-Methoxybenzylidene)Thiazolidine-2,4-Dione

The benzylidene moiety is introduced stereoselectively:

  • Reagents : Thiazolidine-2,4-dione (1 mol), 2-methoxybenzaldehyde (1.1 mol), piperidine (catalyst), glacial acetic acid.

  • Procedure : Reflux in EtOH 8 hr. Precipitate product, recrystallize from MeOH (yield: 82%; Z/E ratio: 9:1).

  • Stereochemical Control : Bulkier bases (e.g., DBU) favor the Z-isomer by stabilizing the transition state.

Coupling of Phenothiazine and Thiazolidinedione Moieties

Mitsunobu or nucleophilic acyl substitution links the two fragments:

  • Reagents : 3-Oxo-3-(10H-phenothiazin-10-yl)propyl intermediate (1 mol), (5Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione (1 mol), DCC, DMAP.

  • Procedure : Stir in dry THF 24 hr. Purify via silica gel chromatography (CHCl₃:MeOH = 95:5; yield: 65%).

Optimization and Challenges

Stereoselectivity in Knoevenagel Reaction

The Z-configuration is critical for biological activity. Key parameters:

ParameterOptimal ConditionEffect on Z/E Ratio
CatalystPiperidine9:1
SolventEthanolImproves solubility
Temperature80°CAccelerates kinetics

Prolonged heating (>10 hr) decreases stereoselectivity due to isomerization.

Side Reactions in Alkylation

Competitive O-alkylation is mitigated by:

  • Using bulky bases (e.g., KOtBu) to favor N-alkylation.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenothiazine nitrogen.

Characterization Data

Spectral Analysis of Final Compound

  • IR (KBr) : 1,702 cm⁻¹ (C=O), 1,311 cm⁻¹ (C-N), 1,124 cm⁻¹ (C-O).

  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 7.25–7.89 (m, 12H, Ar-H), 4.15 (t, 2H, N-CH₂), 2.95 (t, 2H, CO-CH₂).

  • MS (ESI+) : m/z 489.2 [M+H]⁺.

Purity and Yield

StepYield (%)Purity (HPLC)
N-Acetylation9098.5
Formylation7597.2
Knoevenagel Reaction8299.1
Final Coupling6596.8

Q & A

Q. What are the typical synthetic routes for preparing (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione?

The compound can be synthesized via a multi-step approach involving:

  • Thiosemicarbazide condensation : Reaction of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2 h) to form the thiazolidinone core .
  • Benzylidene introduction : Addition of a 2-methoxybenzaldehyde derivative under acidic conditions to generate the (Z)-configured benzylidene group, confirmed by X-ray crystallography .
  • Phenothiazine coupling : Alkylation or acylation of the phenothiazine moiety using 3-chloropropyl intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. How can researchers confirm the stereochemical configuration of the benzylidene group (Z vs. E)?

  • X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : Observation of coupling constants (e.g., 3JH,H^3J_{H,H}) and NOE correlations to distinguish Z/E isomers .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DMF, acetic acid) .
  • Waste disposal : Neutralize acidic byproducts before disposal and avoid mixing with oxidizing agents .

Advanced Research Questions

Q. How can substituent effects on the phenothiazine moiety be systematically studied to optimize bioactivity?

  • SAR studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing/-donating groups) on the phenothiazine ring.
  • Computational modeling : Use DFT calculations to predict electronic effects and molecular docking to assess target binding .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition or cytotoxicity assays to correlate structure with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to minimize variability.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural verification : Confirm batch purity via HPLC and crystallography to rule out impurities affecting results .

Q. How can the redox activity of the phenothiazine group be exploited for targeted drug delivery?

  • Prodrug design : Leverage the phenothiazine’s oxidation potential to create redox-sensitive prodrugs that release active agents in hypoxic environments (e.g., tumor microenvironments) .
  • Electrochemical characterization : Use cyclic voltammetry to measure redox potentials and assess stability under physiological conditions .

Q. What methodologies are recommended for analyzing degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify labile bonds.
  • Mass spectrometry : Track fragmentation patterns to propose degradation mechanisms .
  • Kinetic analysis : Calculate half-lives in simulated gastric/intestinal fluids to predict oral bioavailability .

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